4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide
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Overview
Description
“4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide” is a chemical compound with the linear formula C14H17Cl3N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
While the exact molecular structure analysis of “this compound” is not available, X-ray crystallography analyses of similar compounds reveal characteristic torsion angles and rotational freedom of the pyridyl group .Scientific Research Applications
Nonaqueous Capillary Electrophoresis for Substance Analysis
Research has developed nonaqueous capillary electrophoretic separation techniques for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, showcasing advancements in quality control and analysis methods in pharmaceuticals Lei Ye et al., 2012.
Discovery of Isotype-Selective Small Molecule HDAC Inhibitor
A compound known as MGCD0103, described as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been discovered as an isotype-selective histone deacetylase (HDAC) inhibitor, indicating its potential in cancer therapy Nancy Z. Zhou et al., 2008.
Antineoplastic Tyrosine Kinase Inhibitor Flumatinib Metabolism Study
Flumatinib's metabolism in chronic myelogenous leukemia patients was studied, revealing insights into the drug's metabolic pathways and potential for personalized medicine Aishen Gong et al., 2010.
Anti-acetylcholinesterase Activity of Piperidine Derivatives
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has found significant anti-acetylcholinesterase activity, suggesting implications for treating neurological disorders H. Sugimoto et al., 1990.
Synthesis of Dabigatran Etexilate
The process for synthesizing Dabigatran Etexilate from key intermediates highlights the advancements in the production of anticoagulant medications Duan Yumin, 2010.
Safety and Hazards
Properties
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3N3O/c1-10-5-7-11(8-6-10)13(22)21-14(15(16,17)18)20-12-4-2-3-9-19-12/h2-9,14H,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBNSMPCMPSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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